![molecular formula C7H6INO2 B1503057 1-Iodo-3-methyl-2-nitrobenzene CAS No. 52414-99-0](/img/structure/B1503057.png)
1-Iodo-3-methyl-2-nitrobenzene
Overview
Description
1-Iodo-3-methyl-2-nitrobenzene is a C-nitro compound that is nitrobenzene bearing an iodine substituent at C-3 . It has been used in the synthesis of 5-substituted pyrrolo [3,2-b]pyridine amide and 3′-nitro-4-methylthiobiphenyl .
Synthesis Analysis
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . An example is the preparation of 1-methyl-3-nitrobenzene from N-(4-methyl-phenyl)ethanamide (aceto-para-toluidide) . Routes to aliphatic nitro compounds include the reaction of an alkyl halide (of good SN2 reactivity) with nitrite ion .Molecular Structure Analysis
1-Iodo-3-methyl-2-nitrobenzene contains a total of 17 bonds; 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) .Chemical Reactions Analysis
Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Physical And Chemical Properties Analysis
Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Scientific Research Applications
Organic Synthesis: Building Blocks for Complex Molecules
1-Iodo-3-methyl-2-nitrobenzene serves as a versatile intermediate in organic synthesis. Its iodo and nitro groups are reactive sites that can undergo various transformations, making it a valuable starting material for constructing complex molecular architectures. For instance, it can be used in the synthesis of indoles, which are core structures in many natural products and pharmaceuticals .
Medicinal Chemistry: Drug Development and Design
In medicinal chemistry, 1-Iodo-3-methyl-2-nitrobenzene is utilized for the synthesis of drug candidates. Its incorporation into molecules can lead to compounds with potential therapeutic effects. The nitro group, in particular, can be reduced to an amine, which is a functional group commonly found in drugs .
Material Science: Advanced Functional Materials
The compound’s unique structure allows for its use in material science, where it can contribute to the development of advanced functional materials. These materials might possess novel properties such as enhanced conductivity or photoreactivity, which can be applied in electronics or as sensors .
Catalysis: Catalyst Development
Researchers use 1-Iodo-3-methyl-2-nitrobenzene in the development of catalysts. The compound can be a substrate in catalytic reactions, helping to study and improve the efficiency of catalysts. This has implications for industrial processes, where improved catalysts can lead to more sustainable and cost-effective production methods .
Environmental Science: Pollutant Degradation
In environmental science, this compound can be used to study the degradation of pollutants. Its nitro group is similar to those found in many pollutants, so researchers can use it to model and understand the breakdown of harmful substances in the environment .
Analytical Chemistry: Method Development
1-Iodo-3-methyl-2-nitrobenzene can be employed in analytical chemistry for method development. It can serve as a standard or reagent in the development of new analytical techniques, which are essential for quality control and assurance in various industries .
Chemical Education: Teaching and Learning
This compound is also valuable in chemical education, where it can be used to demonstrate various chemical reactions and principles. Its reactivity provides a practical example of iodination and nitration reactions, which are fundamental concepts in organic chemistry courses .
Agricultural Chemistry: Synthesis of Agrochemicals
Lastly, 1-Iodo-3-methyl-2-nitrobenzene finds application in the synthesis of agrochemicals. The compound can lead to the development of new pesticides or herbicides, contributing to the agricultural industry by providing more effective and safer products .
Mechanism of Action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
properties
IUPAC Name |
1-iodo-3-methyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHQOZRCAFHTGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693487 | |
Record name | 1-Iodo-3-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-3-methyl-2-nitrobenzene | |
CAS RN |
52414-99-0 | |
Record name | 1-Iodo-3-methyl-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52414-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iodo-3-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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